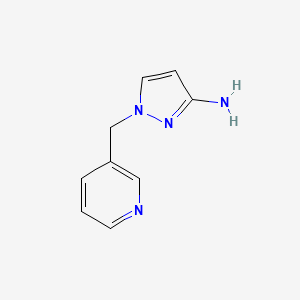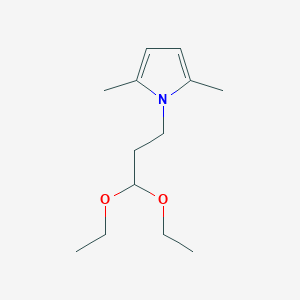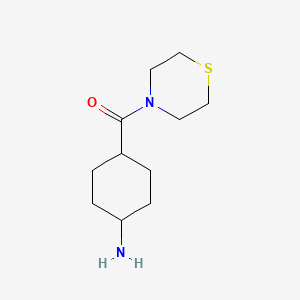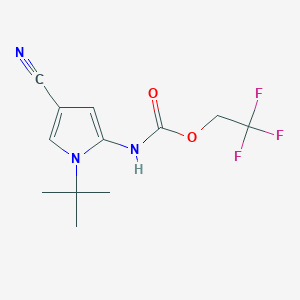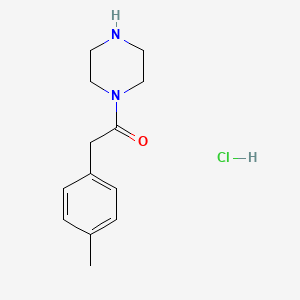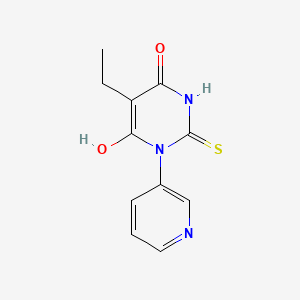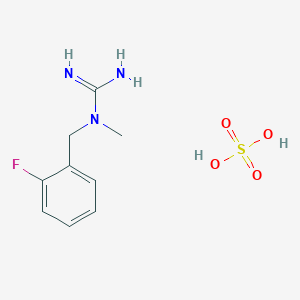
N-(2-fluorobenzyl)-N-methylguanidine sulfate
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-fluorobenzyl halide with N-methylguanidine. The halide (such as a chloride or bromide) on the benzyl group would serve as a good leaving group, allowing the nitrogen in the guanidine to attack and form a bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a fluorine atom at the 2 position of the ring, and a guanidine group attached to the benzene ring via a methylene (-CH2-) group .Chemical Reactions Analysis
As a guanidine derivative, this compound could participate in a variety of chemical reactions. Guanidines are known to be strong bases and nucleophiles, so they can participate in reactions such as acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a guanidine derivative, it would likely be a solid at room temperature and highly polar due to the presence of the guanidine group .科学的研究の応用
Drug Discovery and Development
Research into compounds similar to N-(2-fluorobenzyl)-N-methylguanidine sulfate has contributed significantly to drug discovery, particularly in the development of therapies for viral infections and cancer. For example, the synthesis and evaluation of various fluorobenzylguanidine analogs for targeting human norepinephrine transporter (hNET) have shown potential in imaging and therapy for neuroendocrine tumors (Zhang et al., 2013). Similarly, the development of fluorodopamine and fluorobenzylguanidine derivatives for PET imaging highlights their utility in diagnosing pheochromocytoma, a type of neuroendocrine tumor (Ilias et al., 2003).
Imaging Applications
Fluorobenzylguanidine derivatives have been investigated for their use in positron emission tomography (PET) and other imaging modalities to assess the function of the sympathetic nervous system and diagnose various conditions. For instance, studies on 6-[18F]-fluorodopamine (18F-DA) and its superiority over [131I]-metaiodobenzylguanidine (MIBG) in localizing metastatic pheochromocytoma showcase the potential of fluorine-labeled compounds in enhancing imaging techniques and diagnostic accuracy (Ilias et al., 2003).
Pharmacological and Biological Analysis
Research into compounds structurally related to N-(2-fluorobenzyl)-N-methylguanidine sulfate has also extended to the analysis of biological systems and mechanisms. For example, the study of sulfaguanidines and their inhibition on carbonic anhydrase isoforms provides insights into the biochemical pathways involved in diseases and potential therapeutic targets (Abdoli et al., 2023). This research is crucial for understanding the molecular basis of diseases and developing targeted treatments.
将来の方向性
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYQRAJMTFDAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-N-methylguanidine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)
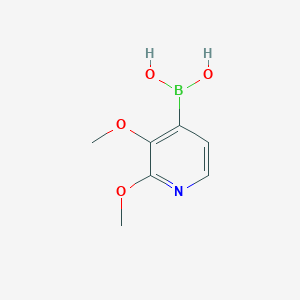
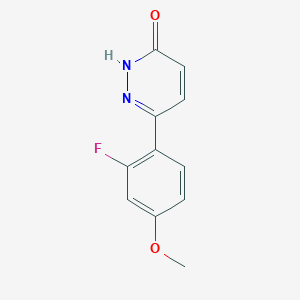
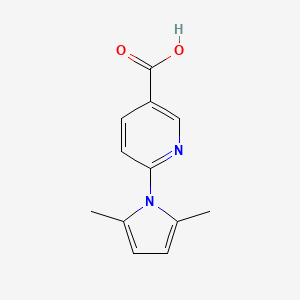
![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)
